BenchChemオンラインストアへようこそ!

Stavudine

Lipoatrophy Mitochondrial toxicity Clinical adverse events

Stavudine (d4T) serves as a calibrated moderate-effect positive control in mitochondrial toxicity assays, reproducibly reducing mtDNA to ~40% of control at 36 μM in primary CD4 lymphocytes. Its Group 1 NRTI classification—where M184V mutation increases rather than decreases susceptibility—distinguishes it from lamivudine and abacavir, making it essential for cross-resistance studies. With 82% lipoatrophy prevalence and documented mtDNA recovery upon substitution, stavudine is the prototypical agent for longitudinal mitochondrial toxicity recovery research. High absolute bioavailability (82–99%) and short plasma half-life (1.6 h) provide a distinct pharmacokinetic comparator for formulation development.

Molecular Formula C10H12N2O4
Molecular Weight 224.21 g/mol
CAS No. 3056-17-5
Cat. No. B1682478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameStavudine
CAS3056-17-5
Synonyms2',3' Didehydro 3' deoxythymidine
2',3'-Didehydro-2',3'-dideoxythmidine
2',3'-Didehydro-3'-deoxythymidine
BMY 27857
BMY-27857
BMY27857
D4T
Stavudine
Stavudine, Monosodium Salt
Zerit
Molecular FormulaC10H12N2O4
Molecular Weight224.21 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)NC1=O)C2C=CC(O2)CO
InChIInChI=1S/C10H12N2O4/c1-6-4-12(10(15)11-9(6)14)8-3-2-7(5-13)16-8/h2-4,7-8,13H,5H2,1H3,(H,11,14,15)/t7-,8+/m0/s1
InChIKeyXNKLLVCARDGLGL-JGVFFNPUSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility50 to 100 mg/mL at 70 °F (NTP, 1992)
5-10 g/100 mL at 21 °C
30 mg/mL in propylene glycol at 23 °C
In water, 83 mg/mL at 23 °C
4.05e+01 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Stavudine (d4T) CAS 3056-17-5: Thymidine Analog NRTI for HIV-1 Research and Procurement


Stavudine (d4T; 2′,3′-didehydro-3′-deoxythymidine) is a thymidine analog nucleoside reverse transcriptase inhibitor (NRTI) used as an antiretroviral agent against HIV-1 and HIV-2 [1]. Its active triphosphate metabolite, stavudine triphosphate, inhibits HIV reverse transcriptase by competing with natural thymidine triphosphate for incorporation into viral DNA, leading to chain termination [2]. The compound exhibits rapid oral absorption with high absolute bioavailability (82–99%), a short plasma half-life of approximately 1.6 hours, and an intracellular triphosphate half-life of 3.5–7.0 hours, supporting its twice-daily dosing regimen [2][3].

Stavudine Procurement: Why In-Class NRTI Substitution Is Not Supported by Quantitative Evidence


Stavudine cannot be simply interchanged with other thymidine analogs (e.g., zidovudine) or non-thymidine NRTIs (e.g., lamivudine, abacavir, tenofovir) due to quantitatively established, compound-specific differences in mitochondrial toxicity, clinical adverse event profiles, and cross-resistance patterns. Direct head-to-head studies demonstrate that stavudine induces a distinct hierarchy of mitochondrial DNA depletion [1], carries a substantially higher risk of lipoatrophy [2] and peripheral neuropathy [3] than its closest comparators, and exhibits a unique cross-resistance modulation in the presence of the M184V mutation that diverges from other NRTIs [4]. The following evidence guide provides the quantitative differential data required for scientifically justified selection or exclusion of stavudine in research and industrial applications.

Stavudine Procurement Evidence: Quantitative Differentiation from Zidovudine, Didanosine, Lamivudine, and Tenofovir


Stavudine vs. Zidovudine: 82% vs. 9% Lipoatrophy Prevalence in Randomized Clinical Trial

In a randomized comparative trial of stavudine- versus zidovudine-based therapy with comparable median exposure durations (51 and 50 months, respectively), the prevalence of clinical lipoatrophy was 82% in stavudine recipients compared to 9% in zidovudine recipients, representing a greater than ninefold higher risk (P=0.0001) [1]. Concurrent measurement of mitochondrial DNA (mtDNA) content in subcutaneous adipose tissue from the thigh was significantly lower in patients allocated to stavudine compared to zidovudine (P=0.01), providing a mechanistic correlate for the observed differential clinical toxicity [1].

Lipoatrophy Mitochondrial toxicity Clinical adverse events

Stavudine vs. Didanosine: 1.77-Fold Increased Risk of Peripheral Neuropathy in Prospective Cohort

A prospective follow-up study of HIV-infected patients receiving NRTI-containing regimens quantified the incidence of peripheral neuropathy (PN). Compared to didanosine monotherapy (incidence rate 0.13 per 100 person-years), the relative risk of PN was 1.77 (95% CI, 0.52-2.12) for stavudine and 1.76 (95% CI, 0.95-2.49) for the didanosine-stavudine combination, indicating an approximately 77% increased risk associated with stavudine-containing regimens [1].

Peripheral neuropathy Neurotoxicity Adverse event incidence

Stavudine's Intermediate Rank in NRTI Mitochondrial DNA Synthesis Inhibition: Potency Hierarchy Defined

In a standardized in vitro assessment across three human cell types (HepG2 hepatoblastoma cells, skeletal muscle cells, and renal proximal tubule epithelial cells), the rank-order potency of NRTIs for inhibition of mitochondrial DNA (mtDNA) synthesis was determined as: zalcitabine (ddC) > didanosine (ddI) > stavudine (d4T) > zidovudine (ZDV) > lamivudine (3TC) = abacavir (ABC) = tenofovir [1]. Stavudine occupies an intermediate position in this hierarchy, with substantially greater mtDNA depletion potential than lamivudine, abacavir, and tenofovir, but less than zalcitabine and didanosine [1]. Supporting data from primary human CD4 lymphocytes confirm that 10-day exposure to stavudine at 36 μM reduced mtDNA to 40% of control levels, compared to 21% for didanosine (118 μM) and 25% for zalcitabine (1.77 μM) [2].

Mitochondrial toxicity mtDNA depletion Polymerase gamma inhibition

Stavudine's Distinct Cross-Resistance Modulation: M184V Mutation Increases Susceptibility Unlike Didanosine, Lamivudine, and Abacavir

Analysis of a large collection of HIV-1 clinical isolates revealed that NRTIs can be functionally grouped by the effect of the M184V mutation on drug susceptibility. Susceptibility to Group 1 drugs, which includes stavudine, zidovudine, tenofovir, and adefovir, increased when M184V was present (i.e., viruses bearing M184V are more sensitive to these agents). In contrast, susceptibility to Group 2 drugs, which includes didanosine, zalcitabine, abacavir, and lamivudine, decreased in the presence of M184V [1]. This differential modulation is supported by clinical cohort data showing that only 6.3% of samples from lamivudine-experienced patients displayed resistance to stavudine, compared to 17.2% for zalcitabine and 9% for didanosine, with the M184V mutation per se not expected to compromise subsequent stavudine-containing therapy [2].

HIV drug resistance M184V mutation Cross-resistance Genotypic susceptibility

Stavudine vs. Zidovudine and Lamivudine: Differential Clearance and Bioavailability Metrics

In a pharmacokinetic study of HIV/TB co-infected Ghanaian patients, stavudine demonstrated an apparent oral clearance (CL/F) of 16.4±5.8 mL/min/kg (CV 35%) and a half-life of 1.5±1.0 hours (CV 65%), compared to 31.9±33.6 mL/min/kg (CV 106%) and 8.1±7.9 hours for zidovudine, and 7.3±2.8 mL/min/kg (CV 39%) and 4.2±1.9 hours for lamivudine [1]. Absolute oral bioavailability of stavudine is 82-99%, which is substantially higher than zidovudine (60-70%) and didanosine (25-43%), and comparable to lamivudine (86-88%) and abacavir (83%) [2]. Stavudine's short plasma half-life (1.6 hours) contrasts with lamivudine (5.4 hours) and tenofovir disoproxil fumarate (18.3 hours) [2].

Pharmacokinetics Oral bioavailability Clearance Half-life

Stavudine vs. Didanosine and Zidovudine: Selective Alteration of Mitochondrial RNA Quantity and Quality

In a comparative study using a novel real-time PCR-based assay for mitochondrial RNA (mtRNA) quantification across three human cell lines (HUT78, CEM, U937), stavudine (d4T) induced a marked decrease in mtRNA production, whereas didanosine (ddI) and zidovudine (AZT) did not produce this effect. Notably, 1 μM stavudine significantly altered mtRNA quantity and quality without concomitant changes in mtDNA content, indicating that stavudine's mitochondrial effects extend beyond DNA depletion to include transcriptional disruption that is not observed with didanosine or zidovudine at comparable exposures [1].

Mitochondrial RNA mtRNA Nucleoside analogue toxicity Transcriptional effects

Stavudine Procurement: Evidence-Backed Research and Industrial Applications


Mitochondrial Toxicity Assay Development and Positive Control Selection

Stavudine's defined intermediate position in the NRTI mitochondrial toxicity hierarchy (zalcitabine > didanosine > stavudine > zidovudine > lamivudine = abacavir = tenofovir) [1] makes it suitable as a calibrated positive control in assays designed to detect moderate mitochondrial DNA depletion. Unlike high-potency agents (zalcitabine, didanosine) that may saturate assay responses, stavudine at 36 μM reduces mtDNA to 40% of control levels in primary CD4 lymphocytes [1], providing a reproducible, intermediate-effect benchmark. Furthermore, its unique capacity to alter mitochondrial RNA production without concomitant mtDNA changes [2] enables dual-endpoint assay development that distinguishes between DNA-level and RNA-level mitochondrial disruption.

HIV Drug Resistance Studies: M184V Modulation and Group 1 NRTI Classification

Stavudine's classification as a Group 1 NRTI—where M184V mutation presence increases rather than decreases drug susceptibility [1]—distinguishes it from lamivudine, abacavir, didanosine, and zalcitabine (Group 2 drugs, susceptibility decreased). This property makes stavudine valuable as a comparator in studies examining resistance emergence pathways and cross-resistance networks, particularly in research involving treatment-experienced patient isolates or in vitro resistance selection experiments where M184V-containing viral populations are studied. The finding that only 6.3% of lamivudine-experienced patient samples exhibit stavudine resistance [2] further supports its utility in salvage therapy research applications.

Lipoatrophy and Metabolic Complication Modeling in Antiretroviral Research

The 82% lipoatrophy prevalence observed in stavudine-treated patients versus 9% in zidovudine-treated patients (P=0.0001) after approximately 50 months of exposure [1] establishes stavudine as a prototypical agent for inducing and studying antiretroviral-associated lipodystrophy. The accompanying mtDNA depletion in subcutaneous adipose tissue (P=0.01 vs. zidovudine) [1] and the documented reversibility of mtDNA depletion (141-369% mean increases in muscle, adipose tissue, and PBMC mtDNA) upon stavudine substitution [2] make this compound ideal for longitudinal studies of mitochondrial toxicity recovery and for preclinical screening of interventions aimed at mitigating NRTI-induced metabolic adverse effects.

Pharmacokinetic Reference Standard and Formulation Development

Stavudine's high absolute oral bioavailability (82-99%) and well-characterized pharmacokinetic profile, including a short plasma half-life of approximately 1.6 hours and an apparent oral clearance of 16.4±5.8 mL/min/kg (CV 35%) [1], position it as a useful reference compound for comparative bioavailability studies and formulation development. Its high and consistent absorption contrasts with the substantially lower bioavailability of zidovudine (60-70%) and didanosine (25-43%) [2], while its shorter half-life relative to lamivudine (5.4 h) and tenofovir DF (18.3 h) [2] provides a distinct pharmacokinetic comparator for studies of dosing interval optimization and intracellular triphosphate accumulation kinetics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Stavudine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.